3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
3-phenyl-5-propylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUSYKIMZLKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of 4-phenylcoumarin derivatives. One common method is the Pechmann condensation, where ethylbenzoylacetate reacts with resorcinol in the presence of a strong acid like trifluoroacetic acid . The resulting 7-hydroxy-4-phenylcoumarin is then subjected to a Williamson ether synthesis with bromoacetone or 3-chlorobutan-2-one in an alkaline medium to form the furochromene structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrofurochromenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be used with catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofurochromenes.
Substitution: Various substituted furochromenes depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the furochromenone class, characterized by a furan ring fused to a chromenone moiety. The molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its structural features contribute to its reactivity and biological properties.
Chemistry
In synthetic chemistry, 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one serves as a versatile building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:
- Oxidation : Converts the compound into ketones or carboxylic acids.
- Reduction : Can be transformed into alcohols or alkanes.
- Substitution : Allows for the introduction of different functional groups through electrophilic and nucleophilic substitution reactions.
These reactions are essential for developing new materials and chemical processes in industrial applications.
Biology
Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Notable findings include:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Listeria monocytogenes and Staphylococcus aureus at concentrations as low as 1.5 mM, indicating its potential use in food safety and preservation.
- Cytotoxicity Against Cancer Cells : In vitro studies on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity (IC50 = 10 µM), comparable to established chemotherapeutic agents like doxorubicin.
Medicine
The compound is being explored for its therapeutic effects in treating skin disorders and pigmentation issues. Its mechanism of action may involve modulating enzyme activity or interacting with specific cellular receptors, which could lead to innovative treatments for various conditions.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Antimicrobial Study : This study evaluated the antibacterial properties against foodborne pathogens and found significant inhibition at low concentrations.
- Cancer Cell Line Analysis : Research demonstrated that treatment with this compound resulted in notable cytotoxic effects on breast cancer cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological macromolecules. It can bind to DNA and proteins, potentially disrupting their normal functions. This binding can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Furocoumarins exhibit diverse bioactivities depending on substituent patterns. Below, 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is compared to key analogs (Table 1).
Table 1: Structural and Functional Comparison of Furocoumarins
Substituent Effects on Bioactivity
- Position 3 Modifications: Phenyl (Target): The phenyl group provides electron-withdrawing effects, reducing photoreactivity compared to methoxy or ethynyl derivatives. However, it may enhance stability in biological systems . Oxathiazolone (SAR Study): Derivatives with oxathiazolone warheads at position 3 show stronger immunoproteasome inhibition (β5i subunit) than phenyl-substituted analogs, highlighting the importance of electrophilic groups .
Position 5 Modifications :
- Propyl (Target) : The propyl chain increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes compared to psoralen (logP ~1.8) .
- Methoxy (Compound 9) : Methoxy groups enhance water solubility and hydrogen-bonding capacity, critical for interactions with polar enzyme pockets .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Propyl > methyl > methoxy. The target’s propyl chain balances lipophilicity and solubility better than tert-butyl derivatives, which may suffer from excessive hydrophobicity .
- Electron Density : Methoxy and ethynyl groups increase electron density at the furan ring, enhancing UV absorption (λmax ~335 nm for psoralen vs. ~352 nm for compound 9) .
Biological Activity
3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a furochromone core with a phenyl and propyl substituent, contributing to its unique biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In cellular models, it was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Anticancer Potential
Several studies have explored the anticancer activity of this compound. It demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. The presence of the phenyl group enhances hydrophobic interactions with biological targets, while the furan ring contributes to electron delocalization, enhancing its reactivity and interaction with cellular components.
| Structural Feature | Impact on Activity |
|---|---|
| Phenyl Group | Enhances hydrophobicity and receptor binding |
| Propyl Chain | Modifies lipophilicity and solubility |
| Furan Ring | Contributes to electron delocalization |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve modulation of signaling pathways related to inflammation and apoptosis:
- Inhibition of NF-kB Pathway : The compound may inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis : It appears to activate caspase pathways in cancer cells, promoting programmed cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one, and how can yield and purity be optimized?
- Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., halogenation or Friedel-Crafts acylation) followed by cyclization. Key steps include:
- Substituent introduction : Use Suzuki coupling for phenyl group incorporation ().
- Cyclization : Employ acid-catalyzed or microwave-assisted methods to form the fused furochromenone core ().
- Purification : Column chromatography (silica gel) and HPLC are critical for isolating high-purity products ().
- Optimization : Adjust solvent polarity (e.g., DCM/MeOH gradients) and reaction time to enhance yields ().
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR : 1H/13C NMR identifies substituent positions and confirms ring fusion ().
- Mass spectrometry (MS) : HR-ESI-MS validates molecular weight and fragmentation patterns ( ).
- HPLC : Quantifies purity (>95%) and monitors degradation under stress conditions ().
- FTIR : Detects carbonyl (C=O) and ether (C-O-C) functional groups ().
Q. How should initial biological activity screening be designed for this compound?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Use broth microdilution (MIC/MBC) against Gram-positive/-negative bacteria and fungi ().
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations ().
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts ().
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?
- Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates ().
- Catalyst selection : Lewis acids (e.g., AlCl3) improve cyclization efficiency ().
- Temperature control : Microwave-assisted synthesis reduces side reactions (60–100°C, 30 min) ().
- In-line monitoring : Use TLC or ReactIR to track reaction progress and adjust parameters dynamically ().
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Replicate experiments : Ensure consistency in cell lines, compound purity, and assay protocols ().
- Dose-response curves : Confirm activity across multiple concentrations ().
- Structural analogs : Compare results with derivatives (e.g., 5-ethyl or 9-methyl variants) to identify substituent-specific effects ().
- Meta-analysis : Review literature on furochromenones to contextualize findings ().
Q. What computational methods can predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450, topoisomerases) ().
- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity ().
- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS) ().
Q. What strategies elucidate the compound’s mechanism of action in anticancer assays?
- Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) via fluorescence assays ().
- ROS detection : Use DCFH-DA probe to measure reactive oxygen species generation ().
- Gene expression : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) ().
Q. How can analytical methods be validated for stability studies of this compound?
- Answer :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) ().
- Specificity : Ensure HPLC peaks resolve degradation products ().
- Validation parameters : Calculate LOD, LOQ, and recovery rates per ICH guidelines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
